molecular formula C15H23N3O2 B2671358 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea CAS No. 2034222-93-8

1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea

Cat. No.: B2671358
CAS No.: 2034222-93-8
M. Wt: 277.368
InChI Key: AUZWIDXMTQLGNI-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a urea functional group, a cyclohexyl ring, and a pyridin-2-yloxy substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative.

    Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

    Urea Formation: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the urea functional group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to maximize yield.

    Purification Techniques: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products:

    Oxidation Products: Oxides, hydroxyl derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

    1-Isopropyl-3-(cyclohexyl)urea: Lacks the pyridin-2-yloxy group, resulting in different chemical and biological properties.

    1-Isopropyl-3-((1r,4r)-4-(pyridin-3-yloxy)cyclohexyl)urea: Similar structure but with a pyridin-3-yloxy group, leading to variations in reactivity and applications.

Uniqueness: 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-propan-2-yl-3-(4-pyridin-2-yloxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11(2)17-15(19)18-12-6-8-13(9-7-12)20-14-5-3-4-10-16-14/h3-5,10-13H,6-9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZWIDXMTQLGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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